Cholesteryl nonanoate

Catalog No.
S610375
CAS No.
1182-66-7
M.F
C36H62O2
M. Wt
526.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cholesteryl nonanoate

CAS Number

1182-66-7

Product Name

Cholesteryl nonanoate

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] nonanoate

Molecular Formula

C36H62O2

Molecular Weight

526.9 g/mol

InChI

InChI=1S/C36H62O2/c1-7-8-9-10-11-12-16-34(37)38-29-21-23-35(5)28(25-29)17-18-30-32-20-19-31(27(4)15-13-14-26(2)3)36(32,6)24-22-33(30)35/h17,26-27,29-33H,7-16,18-25H2,1-6H3

InChI Key

WCLNGBQPTVENHV-UHFFFAOYSA-N

SMILES

CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Synonyms

cholesteryl nonanoate, cholesteryl pelargonate

Canonical SMILES

CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Isomeric SMILES

CCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C

Liquid Crystal Properties

Cholesteryl nonanoate exhibits liquid crystal behavior. Liquid crystals are a state of matter that combines properties of both liquids and solids. They can flow like liquids but can also exhibit some of the structural order of crystals. This property makes cholesteryl nonanoate useful in the development of liquid crystal displays [].

Researchers have studied the use of cholesteryl nonanoate in mixtures to create liquid crystals with specific properties, such as sensitivity to shear stress or a desired temperature range for color changes [, ].

Other Research Applications

Cholesteryl nonanoate is also used in other scientific research applications, such as:

  • Studying the behavior of biological membranes: Because cholesteryl nonanoate is similar to the molecules found in cell membranes, researchers can use it to study the structure and function of these membranes [].
  • Developing drug delivery systems: Cholesteryl nonanoate has been investigated as a potential component of drug delivery systems, as it can be used to encapsulate and transport drugs [].

Cholesteryl nonanoate, also referred to as cholesteryl pelargonate or 3β-cholest-5-en-3-ol nonanoate, is a chemical compound that belongs to the family of esters formed from cholesterol and nonanoic acid. It is characterized by its ability to form cholesteric liquid crystals, which possess unique optical properties due to their helical structure. These liquid crystals exhibit distinct behaviors such as selective reflection of light, making them valuable in various applications including displays and cosmetics .

Cholesteryl nonanoate forms cholesteric liquid crystals with a helical structure. This structure reflects light selectively, creating iridescent or pearlescent effects [].

There is limited data available on the safety hazards of cholesteryl nonanoate. However, as an ester, it is likely to have low to moderate toxicity [].

  • Oxidation: This reaction can produce oxidized derivatives of cholesteryl nonanoate. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert cholesteryl nonanoate into its corresponding alcohol using reducing agents like lithium aluminum hydride.
  • Substitution: Substitution reactions at the ester group can yield different ester derivatives, typically involving acid chlorides and alcohols as reactants .

Major Products Formed

  • Oxidation: Oxidized cholesteryl nonanoate derivatives.
  • Reduction: Cholesteryl alcohol.
  • Substitution: Various ester derivatives depending on the substituent used.

Cholesteryl nonanoate exhibits biological activity primarily through its role in forming cholesteric liquid crystals. These structures are significant in biological membranes and have implications in drug delivery systems due to their ability to encapsulate and release therapeutic agents. Additionally, the compound's insolubility in water influences its pharmacokinetics, making it suitable for specific cosmetic formulations where stability and controlled release are desired .

The synthesis of cholesteryl nonanoate typically involves the esterification of cholesterol with nonanoic acid. This reaction is usually catalyzed by sulfuric acid and carried out under reflux conditions. The resulting product can be purified through recrystallization. In industrial settings, continuous esterification processes are employed, often utilizing advanced purification techniques such as column chromatography to achieve high purity levels .

Alternative Synthesis Route

Another method involves the use of nonanoyl chloride with cholesterol in the presence of pyridine, which acts as a catalyst. This approach allows for controlled reaction conditions and can enhance yield efficiency .

Cholesteryl nonanoate is utilized in various fields:

  • Cosmetics: It is incorporated into hair colors, lip products, and lotions for its aesthetic properties and stability.
  • Liquid Crystal Displays: The compound serves as a component in liquid crystal materials, contributing to the functionality of displays.
  • Thermochromic

Research indicates that cholesteryl nonanoate interacts with various environmental factors, particularly temperature, which significantly influences its ability to form cholesteric liquid crystals. These interactions are critical for applications requiring precise control over optical properties and stability in formulations .

Cholesteryl nonanoate shares similarities with several other compounds but possesses unique characteristics that differentiate it:

Cholesteryl nonanoate's specific ester group contributes to its distinct liquid crystalline properties, making it particularly useful in applications requiring precise control of liquid crystal behavior .

Chemical Synthesis Methods

Cholesteryl nonanoate is typically synthesized through esterification reactions between cholesterol and nonanoic acid derivatives. Two primary methods dominate the literature:

  • Acid Chloride–Alcohol Condensation:
    Cholesterol reacts with nonyl acid chloride (C₈H₁₇COCl) in dry pyridine, yielding cholesteryl nonanoate with high purity. This method, described by Guerina and Craven , avoids hydrolysis side reactions due to pyridine’s role as both a solvent and acid scavenger. The reaction proceeds at ambient temperature over 24–48 hours, achieving yields exceeding 85%.

  • Fatty Acid Anhydride Route:
    Nonanoic anhydride ((C₈H₁₇CO)₂O) reacts with cholesterol under mild conditions, offering a scalable alternative. This approach minimizes excess reagent use and simplifies purification, with yields consistently above 90%.

Both methods produce cholesteryl nonanoate as a white crystalline solid, soluble in chloroform, hexane, and other nonpolar solvents.

Structural Characterization Techniques

The molecular structure of cholesteryl nonanoate has been elucidated through multiple techniques:

  • X-Ray Diffraction (XRD):
    Single-crystal XRD reveals a monoclinic lattice (space group P2₁) with unit cell parameters a = 27.24 Å, b = 9.183 Å, c = 13.96 Å, and β = 91.52°. Molecules adopt an antiparallel arrangement, forming monolayers tilted at ~61° relative to the layer interface. The nonanoate chain exhibits partial disorder, contrasting with the rigid cholesteryl core.

  • Nuclear Magnetic Resonance (NMR):
    ¹H and ¹³C NMR spectra (recorded in CDCl₃) confirm ester bond formation. Key signals include:

    • δ 5.35 ppm (C-6 proton of cholesterol)
    • δ 2.28 ppm (methylene protons adjacent to the ester group).
  • Infrared Spectroscopy (IR):
    Strong absorption bands at 1735 cm⁻¹ (ester C=O stretch) and 1170 cm⁻¹ (C–O–C stretch) validate the ester linkage.

  • Polarized Optical Microscopy (POM):
    Textural observations identify cholesteric helical structures and spherulitic crystal growth during cooling (Figure 1).

Thermal Analysis and Phase Transition Studies

Cholesteryl nonanoate exhibits complex thermotropic behavior, characterized by differential scanning calorimetry (DSC) and surface manometry:

Table 1: Phase Transition Temperatures of Cholesteryl Nonanoate

Phase TransitionTemperature (°C)Enthalpy (kJ/mol)Source
Crystal → Smectic74.8–77.828.5
Smectic → Cholesteric83.0–85.55.2
Cholesteric → Isotropic92.0–94.53.8
Blue Phase III → Isotropic97.5–99.01.5
  • DSC Thermograms:
    Heating scans show endothermic peaks at 75.8°C (melting) and 92.7°C (clearing), while cooling scans reveal supercooling of up to 10°C for the cholesteric–smectic transition.

  • Surface Manometry:
    At the air–water interface, cholesteryl nonanoate forms a fluidic bilayer with a collapse pressure (Π₀) of 2.5 mN/m at 25°C. Π₀ decreases linearly with temperature (−0.13 mN/m·K⁻¹), indicating reduced interfacial stability at higher temperatures.

  • Blue Phases:Between 85°C and 94°C, three distinct blue phases (BPI, BPII, BPIII) emerge, identified by their characteristic Grandjean textures and selective light reflection.

Cholesteric Liquid Crystal Formation

Cholesteryl nonanoate, chemically known as cholest-5-ene-3-β-yl nonanoate, is a cholesteryl ester that exhibits distinctive liquid crystal properties through its ability to form cholesteric liquid crystals with helical structure [1] [2]. The compound is formed from the esterification of cholesterol with nonanoic acid, resulting in a molecular structure that combines the rigid steroid backbone of cholesterol with the flexible aliphatic chain of nonanoic acid [1] [5].

The cholesteric liquid crystal formation in cholesteryl nonanoate occurs through a specific molecular arrangement where the rigid cholesteryl groups align to create a helical structure [5] [7]. This helical arrangement is characterized by a continuous rotation of the molecular director, which gives rise to the characteristic optical properties of cholesteric liquid crystals [5]. The helical pitch length of cholesteryl nonanoate determines the selective reflection properties, with specific wavelengths being reflected based on the structural periodicity [2] [5].

Polarized optical microscopy studies reveal that cholesteryl nonanoate forms characteristic focal conic textures when cooled from its clearing point [5] [7]. These textures exhibit continuous evolution of colors as the temperature decreases, which is attributed to the temperature-dependent selective reflection of the liquid crystal phase [5]. The compound demonstrates spherulite crystal formation, with beautiful spherulite crystals observed to grow from the cholesteric phase during crystallization [5] [16].

The molecular packing in cholesteryl nonanoate follows the monolayer type I crystal structure, where molecules are arranged in a monoclinic lattice with space group P2₁ [21] [23]. This arrangement facilitates the formation of the cholesteric liquid crystal phase, as the molecular layers can be disrupted while maintaining localized alignment of molecular long axes [23]. The transition from crystal to cholesteric phase occurs at approximately 77.5-77.8°C, representing a first-order phase transition [2] [5] [25].

Blue Phase Phenomena and Thermodynamic Stability

Cholesteryl nonanoate exhibits three distinct blue phases designated as Blue Phase I, Blue Phase II, and Blue Phase III, which occur in a narrow temperature range between the cholesteric and isotropic phases [6] [9] [14]. These blue phases represent thermodynamically stable intermediate states with unique three-dimensional periodic structures that distinguish them from conventional liquid crystal phases [6] [9].

The blue phase sequence in cholesteryl nonanoate follows the progression: cholesteric → Blue Phase I → Blue Phase II → Blue Phase III → isotropic liquid [6] [9]. Blue Phase I and Blue Phase II both possess cubic symmetry with three-dimensional periodic structures, while Blue Phase III exhibits an amorphous, isotropic-like structure often described as "blue fog" [10] [11]. The cubic blue phases display characteristic platelet textures under polarized light microscopy, with each phase exhibiting distinct optical properties [10] [11].

Thermodynamic stability analysis through adiabatic scanning calorimetry confirms that all three blue phases are thermodynamically stable rather than metastable [14] [25]. The phase transitions between blue phases are first-order transitions, as evidenced by the presence of latent heat and discontinuous changes in thermodynamic properties [6] [9] [14]. The transition temperatures for cholesteryl nonanoate are precisely defined: cholesteric to Blue Phase I at 89.4°C, Blue Phase I to Blue Phase II at 89.7°C, Blue Phase II to Blue Phase III at 89.8°C, and Blue Phase III to isotropic at 90.0°C [6] [9].

The three-dimensional periodic structure of Blue Phase I and Blue Phase II results in lattice parameters approximately equal to visible light wavelengths, enabling these phases to act as photonic crystals [10] [11]. This structural characteristic allows the blue phases to exhibit selective Bragg reflection, producing the characteristic blue coloration and iridescent appearance [10] [11]. Blue Phase III, in contrast, reflects circularly polarized light and exhibits only one broad reflection peak, indicating its amorphous nature [11].

The narrow temperature range of blue phase existence, typically within 1-2°C, reflects the delicate balance between the ordering forces that stabilize the three-dimensional structure and the thermal energy that drives the system toward the isotropic state [6] [9] [10]. The thermodynamic stability of these phases is supported by their ability to form single crystals with well-defined faces, demonstrating the long-range order characteristic of stable phases [10].

Temperature-Dependent Phase Transitions

The temperature-dependent phase behavior of cholesteryl nonanoate demonstrates a complex sequence of transitions that can be categorized into heating and cooling cycles [2] [5] [13]. During heating, the compound follows the sequence: crystal → cholesteric → Blue Phase I → Blue Phase II → Blue Phase III → isotropic liquid [2] [6] [9]. The cooling process reveals additional metastable phases, including a smectic A phase that appears at 72.5°C during cooling from the cholesteric phase [2] [23].

Phase TransitionTemperature (°C)Transition TypePhase Characteristics
Crystal → Cholesteric77.5-77.8First OrderCholesteric liquid crystal formation
Cholesteric → Blue Phase I89.4First OrderCubic blue phase with platelet texture
Blue Phase I → Blue Phase II89.7First OrderCubic blue phase with different structure
Blue Phase II → Blue Phase III89.8First OrderAmorphous blue phase (blue fog)
Blue Phase III → Isotropic90.0Possibly First OrderIsotropic liquid formation
Crystal → Smectic (cooling)72.5First OrderSmectic A phase (metastable)

Differential scanning calorimetry studies reveal distinct thermal events corresponding to each phase transition [13] [15]. The melting point of cholesteryl nonanoate occurs at 75.8°C, followed by the clearing temperature at 92.7°C during heating scans [13]. The supercooling behavior observed during cooling cycles indicates the presence of nucleation barriers and the formation of metastable phases [9] [13].

The temperature dependence of the cholesteric pitch length influences the selective reflection properties of cholesteryl nonanoate [2] [5]. As temperature increases, the helical pitch decreases, resulting in a blue shift of the reflected wavelength [29]. This temperature sensitivity makes cholesteryl nonanoate useful for thermochromic applications where color changes indicate temperature variations [2] [4].

The smectic A phase formation during cooling represents a metastable state with layer-type molecular organization [2] [23]. X-ray diffraction studies of this phase show a sharp intense ring at low angles corresponding to the smectic layer spacing, and a diffuse ring at wide angles indicating disordered lateral packing [21]. The smectic layer spacing of approximately 27 Å closely matches the crystal monolayer spacing, suggesting structural similarity between these phases [23].

Surface manometry studies at the air-water interface demonstrate that cholesteryl nonanoate forms a stable fluidic bilayer phase following Craven's model of molecular packing [12] [17]. The thermal stability of this bilayer decreases with increasing temperature, as evidenced by the linear decrease in collapse pressure with temperature at a rate of -0.13 ± 0.02 (mN/m)/K [12].

Comparative Analysis with Other Cholesteryl Esters

The liquid crystal behavior of cholesteryl nonanoate can be understood through comparison with other cholesteryl esters, particularly cholesteryl myristate, cholesteryl chloride, and cholesteryl benzoate [19] [20] [21]. These compounds exhibit similar blue phase phenomena but with distinct temperature ranges and structural characteristics that reflect their different molecular architectures [6] [9] [20].

Cholesteryl EsterChain LengthMelting Point (°C)Blue Phase FormationCrystal StructureLiquid Crystal Behavior
Cholesteryl Nonanoate9 carbons74-79Yes (BPI, BPII, BPIII)Monolayer Type ICholesteric + Smectic
Cholesteryl Myristate14 carbons85-88Yes (similar to nonanoate)BilayerCholesteric + Smectic
Cholesteryl ChlorideChlorine substituent95-97Yes (in mixtures)VariableCholesteric (mixed)
Cholesteryl BenzoateAromatic group145-150LimitedAromatic packingCholesteric
Cholesteryl Oleyl CarbonateLong chain carbonate45-50Yes (in mixtures)Complex structureCholesteric (mixed)

Cholesteryl myristate exhibits a similar blue phase sequence to cholesteryl nonanoate, with comparable transition temperatures and thermodynamic stability [6] [9] [19]. However, the longer alkyl chain in myristate results in a bilayer crystal structure rather than the monolayer type I structure observed in nonanoate [21] [23]. This structural difference influences the smectic phase characteristics, with myristate showing a layer spacing of approximately 33 Å compared to 27 Å for nonanoate [21] [23].

X-ray scattering studies comparing cholesteryl nonanoate and myristate reveal similar behavior in the smectic A, cholesteric, and isotropic phases [19]. Both compounds exhibit strong pretransition scattering in the cholesteric phase, indicating short-range order fluctuations that precede the transition to the smectic phase [19]. The scattering intensities follow Landau theory predictions for order-parameter fluctuations near phase transitions [19].

Mixed systems containing cholesteryl nonanoate and cholesteryl chloride demonstrate enhanced shear sensitivity while maintaining temperature stability [20]. The optimal composition for liquid crystal display applications consists of 60% cholesteryl nonanoate and 26.75% cholesteryl chloride, along with smaller amounts of cholesteryl benzoate and cholesteryl oleyl carbonate [20]. This mixture exhibits remarkable shear sensitivity while remaining stable over wide temperature ranges [20].

The molecular packing models developed by Craven provide insight into the structural differences between cholesteryl esters [17] [21]. According to this model, cholesteryl nonanoate with its nine-carbon chain should exhibit monolayer type I packing with cholesteryl-chain interactions, which is confirmed by experimental observations [17] [21]. In contrast, longer-chain esters like cholesteryl myristate form bilayer structures with chain-chain interactions dominating the packing arrangement [21].

XLogP3

12.7

Hydrogen Bond Acceptor Count

2

Exact Mass

526.47498122 g/mol

Monoisotopic Mass

526.47498122 g/mol

Heavy Atom Count

38

UNII

4313O7P4XW

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

1182-66-7

Wikipedia

Cholesteryl_nonanoate

Use Classification

Cosmetics -> Emollient

General Manufacturing Information

Cholest-5-en-3-ol (3.beta.)-, 3-nonanoate: ACTIVE

Dates

Modify: 2023-08-15

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